REACTION_SMILES
|
[Cl:1][C:2](=[CH:3][Cl:4])[O:5][c:6]1[c:7]([S:12](=[O:13])(=[O:14])[NH:15][C:16](=[O:17])[NH:18][CH3:19])[cH:8][cH:9][cH:10][cH:11]1.[Cl:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[Cl:1][C:2](=[CH:3][Cl:4])[O:5][c:6]1[c:7]([S:12](=[O:13])(=[O:14])[N:15]=[C:16]=[O:17])[cH:8][cH:9][cH:10][cH:11]1
|
Name
|
CNC(=O)NS(=O)(=O)c1ccccc1OC(Cl)=CCl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNC(=O)NS(=O)(=O)c1ccccc1OC(Cl)=CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C=NS(=O)(=O)c1ccccc1OC(Cl)=CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |